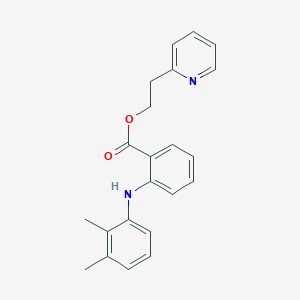
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate is an organic compound that features a pyridine ring, an aniline derivative, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to produce the pyridine ester. This is followed by a nucleophilic substitution reaction where the ester is reacted with 2,3-dimethylaniline under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group in the aniline derivative can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction of the nitro group results in the corresponding amine.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)ethyl benzoate: Lacks the aniline derivative, making it less versatile in certain applications.
2-(Pyridin-2-yl)ethyl 2-anilinobenzoate: Similar structure but without the dimethyl groups, which can affect its reactivity and properties.
Uniqueness
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate is unique due to the presence of both the pyridine ring and the 2,3-dimethylanilino group. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
| 106724-34-9 | |
Fórmula molecular |
C22H22N2O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-7-12-20(17(16)2)24-21-11-4-3-10-19(21)22(25)26-15-13-18-9-5-6-14-23-18/h3-12,14,24H,13,15H2,1-2H3 |
Clave InChI |
LPWCFPMWEFFRJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCC3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
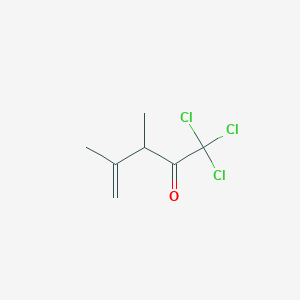

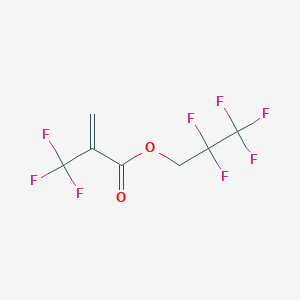
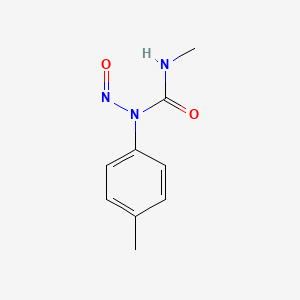

![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
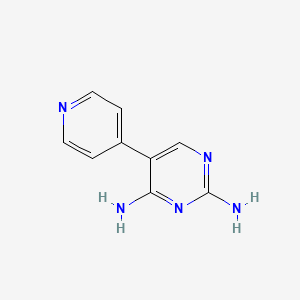
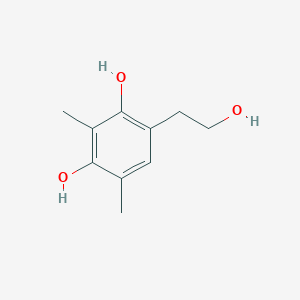
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
